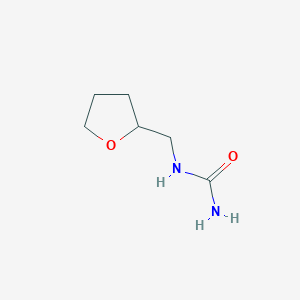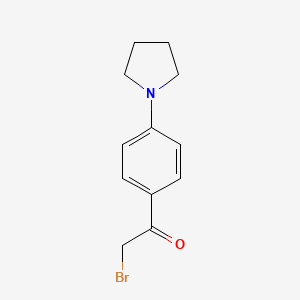
2-(苄氨基)-2-苯基乙酸甲酯
描述
Methyl 2-(benzylamino)-2-phenylacetate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(benzylamino)-2-phenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(benzylamino)-2-phenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学反应
新的合成方法: 大仓、伊藤和津桥桥 (1979) 的一项研究讨论了一种从芳香醛开始的芳基乙酸酯的新合成方法,该方法可用于生产苯乙酸酯,如 2-(苄氨基)-2-苯基乙酸甲酯 (大仓、伊藤和津桥桥,1979)。
合成和抗菌活性: Karai 等人 (2018) 合成了类似于 2-(苄氨基)-2-苯基乙酸甲酯的化合物,并评估了其对各种细菌的抗菌活性,表明在药物化学中的潜在应用 (Karai 等人,2018)。
衍生物的抗氧化活性: Buravlev、Shevchenko 和 Kutchin (2021) 合成了含有 (苄氨基)甲基部分的 2,6-二异冰片酚的新衍生物,并评估了它们的抗氧化活性,表明在开发抗氧化剂中的潜在应用 (Buravlev、Shevchenko 和 Kutchin,2021)。
生物学和药理研究
代谢研究: Niwaguchi、Inoue 和 Suzuki (1982) 研究了与 2-(苄氨基)-2-苯基乙酸甲酯结构相似的化合物苯丙胺的代谢。这类研究对于理解类似化合物的药代动力学至关重要 (Niwaguchi、Inoue 和 Suzuki,1982)。
生长调节吸附研究: Brian (1960) 关于芳香酸(包括苯乙酸衍生物)对植物单层的吸附研究,可以深入了解此类化合物与生物系统的相互作用,这可能与农业应用有关 (Brian,1960)。
属性
IUPAC Name |
methyl 2-(benzylamino)-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILDAUSVSANBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395222 | |
| Record name | methyl 2-(benzylamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78907-06-9 | |
| Record name | methyl 2-(benzylamino)-2-phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)





![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)





